4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3
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Overview
Description
4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3 is a synthetic compound with a molecular formula of C813C3H8N4O2 and a molecular weight of 231.18 . This compound is primarily used in proteomics research and is known for its stable isotope labeling, which makes it valuable in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3 involves several steps, including the reaction of 4,6-dihydroxy-2-pyrimidinylamine with benzonitrile under specific conditions . The reaction typically requires the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (H2) for reduction, oxygen or oxidizing agents for oxidation, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and experiments.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for its potential use in antiviral and antiretroviral therapies.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3 involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows for precise tracking and analysis in various biological systems, aiding in the understanding of its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dihydroxy-2-pyrimidinylamine
- Benzonitrile
- 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile
Uniqueness
4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3 is unique due to its stable isotope labeling, which provides enhanced accuracy and precision in scientific research . This feature distinguishes it from other similar compounds and makes it particularly valuable in proteomics and other advanced studies .
Properties
IUPAC Name |
4-[(4-hydroxy-6-oxo-(4,5,6-13C3)1H-pyrimidin-2-yl)amino]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-6-7-1-3-8(4-2-7)13-11-14-9(16)5-10(17)15-11/h1-5H,(H3,13,14,15,16,17)/i5+1,9+1,10+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFLUKUOXWTIBQ-CWIKHUNQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=CC(=O)N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)NC2=N[13C](=[13CH][13C](=O)N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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